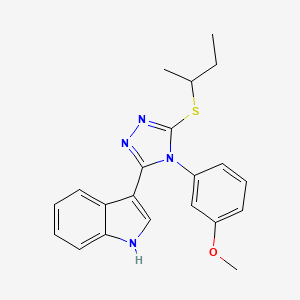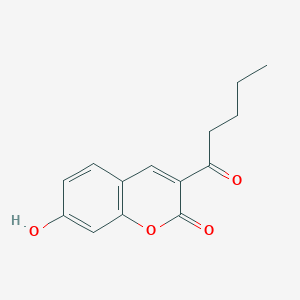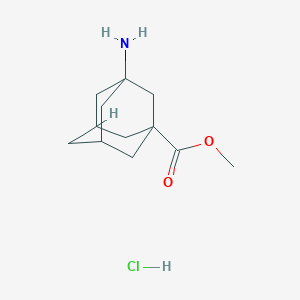
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride
Overview
Description
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.75 g/mol. This compound is a derivative of adamantane, a tricyclic hydrocarbon known for its unique structural properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of Methyl 3-aminoadamantane-1-carboxylate Hydrochloride typically involves the functionalization of adamantane derivatives. One common method includes the methanolysis of adamantane carboxylates to yield a mixture of methyl 1- and 2-adamantanecarboxylates . The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted adamantane derivatives .
Scientific Research Applications
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride has gained significant attention in scientific research due to its diverse properties and potential applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties. Additionally, its unique structural properties make it useful in the development of nanomaterials and catalysts .
Mechanism of Action
The mechanism of action of Methyl 3-aminoadamantane-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and glutamate. This modulation can lead to therapeutic effects in conditions like Parkinson’s disease and Alzheimer’s disease .
Comparison with Similar Compounds
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride can be compared to other adamantane derivatives such as amantadine, rimantadine, and memantine. These compounds share similar structural features but differ in their specific functional groups and pharmacological properties. For example, amantadine and rimantadine are primarily used as antiviral agents, while memantine is used in the treatment of Alzheimer’s disease
Properties
IUPAC Name |
methyl 3-aminoadamantane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11;/h8-9H,2-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXYKQPNBFHSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80110-35-6 | |
| Record name | methyl 3-aminoadamantane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
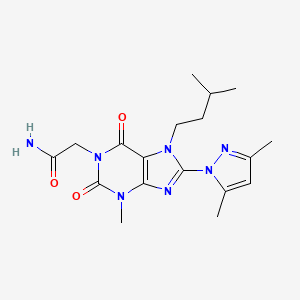
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)

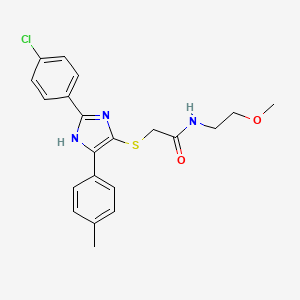
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
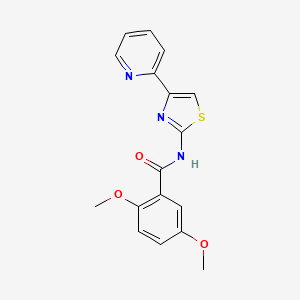
![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)
![Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2364202.png)
![Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate](/img/structure/B2364203.png)
